molecular formula C12H17N3O B11789609 (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Cat. No.: B11789609
M. Wt: 219.28 g/mol
InChI Key: LSXMKCCXVDWCGB-UHFFFAOYSA-N
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Description

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone is a heterocyclic compound that features a pyridine ring substituted with an amino group at the 5-position and a piperidine ring substituted with a methyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, such as the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate precursors.

    Coupling Reaction: The final step involves coupling the 5-aminopyridine derivative with the 4-methylpiperidine derivative using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the compound into its corresponding amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium amide in liquid ammonia for nucleophilic substitution.

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups like halides, alkyl groups, or aryl groups.

Scientific Research Applications

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • (5-Bromopyridin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (5-Fluoropyridin-3-yl)(4-methylpiperidin-1-yl)methanone
  • (5-Methoxypyridin-3-yl)(4-methylpiperidin-1-yl)methanone

Uniqueness

(5-Aminopyridin-3-yl)(4-methylpiperidin-1-yl)methanone is unique due to the presence of the amino group, which can participate in hydrogen bonding and other interactions, enhancing its binding affinity and specificity for certain biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

(5-aminopyridin-3-yl)-(4-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C12H17N3O/c1-9-2-4-15(5-3-9)12(16)10-6-11(13)8-14-7-10/h6-9H,2-5,13H2,1H3

InChI Key

LSXMKCCXVDWCGB-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2=CC(=CN=C2)N

Origin of Product

United States

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